molecular formula C21H24O3 B12517602 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one CAS No. 652146-32-2

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one

Cat. No.: B12517602
CAS No.: 652146-32-2
M. Wt: 324.4 g/mol
InChI Key: LPXMSZQXEQQCOU-VGAJERRHSA-N
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Description

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C21H24O3. This compound is characterized by the presence of a hydroxy group, a phenylpropoxy group, and a phenylhexenone structure. It is a stereoisomer with specific spatial configuration, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenylhex-5-en-1-one with 3-hydroxy-1-phenylpropan-1-ol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one is unique due to its specific spatial configuration and the presence of both hydroxy and phenylpropoxy groups.

Properties

CAS No.

652146-32-2

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one

InChI

InChI=1S/C21H24O3/c1-2-9-19(16-20(23)17-10-5-3-6-11-17)24-21(14-15-22)18-12-7-4-8-13-18/h2-8,10-13,19,21-22H,1,9,14-16H2/t19?,21-/m1/s1

InChI Key

LPXMSZQXEQQCOU-VGAJERRHSA-N

Isomeric SMILES

C=CCC(CC(=O)C1=CC=CC=C1)O[C@H](CCO)C2=CC=CC=C2

Canonical SMILES

C=CCC(CC(=O)C1=CC=CC=C1)OC(CCO)C2=CC=CC=C2

Origin of Product

United States

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